Ethyl 6-{[(4-iodophenyl)amino]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-{[(4-iodophenyl)amino]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives This compound is characterized by the presence of an iodophenyl group, a methoxyphenyl group, and a tetrahydropyrimidine ring
Preparation Methods
The synthesis of Ethyl 6-{[(4-iodophenyl)amino]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydropyrimidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as ethyl acetoacetate and urea.
Introduction of the iodophenyl group: This step involves the use of iodinated aromatic compounds and suitable coupling reactions, such as the Suzuki-Miyaura coupling.
Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions using methoxy-substituted aromatic compounds.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Ethyl 6-{[(4-iodophenyl)amino]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 6-{[(4-iodophenyl)amino]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in drug development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Ethyl 6-{[(4-iodophenyl)amino]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The iodophenyl and methoxyphenyl groups may facilitate binding to target proteins or enzymes, leading to modulation of their activity. The tetrahydropyrimidine ring may play a role in stabilizing the compound’s conformation and enhancing its binding affinity .
Comparison with Similar Compounds
Ethyl 6-{[(4-iodophenyl)amino]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound has a similar tetrahydropyrimidine structure but with different substituents, leading to variations in its chemical and biological properties.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H22IN3O4 |
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Molecular Weight |
507.3 g/mol |
IUPAC Name |
ethyl 6-[(4-iodoanilino)methyl]-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H22IN3O4/c1-3-29-20(26)18-17(12-23-15-8-6-14(22)7-9-15)24-21(27)25-19(18)13-4-10-16(28-2)11-5-13/h4-11,19,23H,3,12H2,1-2H3,(H2,24,25,27) |
InChI Key |
VCPKSVNIHCMZJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CNC3=CC=C(C=C3)I |
Origin of Product |
United States |
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